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molecular formula C15H13BrO2 B3135742 1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone CAS No. 40396-74-5

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone

Cat. No. B3135742
M. Wt: 305.17 g/mol
InChI Key: KWCNRDXQMJLJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978127

Procedure details

Cupric sulfate, 90 g. (0.36 mole), is stirred and heated on the steam-bath with 110 ml. of pyridine and 45 ml. of water until complete solution is obtained. 4-Bromo-4'-methylbenzoin, 55 g. (0.18 mole), is added and the mixture is stirred and heated on the steam-bath for 3 hours. During this period, the yellow crystalline product separates. After cooling and dilution with water, the product is collected, washed with water, 1 N hydrochloric acid, and water, and dried; m.p. 132°-135°C. The analytical sample is obtained as yellow needles, m.p. 136°-137°C, after repeated recrystallizations from 95% ethanol.
[Compound]
Name
Cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH:16]([C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=2)[OH:17])=[O:15])=[CH:10][CH:9]=1>O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:16]([C:18]2[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=2)=[O:17])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
(0.36 mole), is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam-bath with 110 ml
ADDITION
Type
ADDITION
Details
(0.18 mole), is added
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam-bath for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
During this period
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
dilution with water, the product is collected
WASH
Type
WASH
Details
washed with water, 1 N hydrochloric acid, and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The analytical sample is obtained as yellow needles, m.p. 136°-137°C
CUSTOM
Type
CUSTOM
Details
recrystallizations from 95% ethanol

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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